BENGHE Foundational & Exploratory

Check Availability & Pricing

[Alal7]-MCH: A Selective MCHR1 Agonist for
Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: [Alal7]-MCH

Cat. No.: B7909914

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in
regulating energy homeostasis, appetite, and other physiological processes. It exerts its effects
through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHR1) and MCH
receptor 2 (MCHR2). MCHR1 is the primary receptor in rodents and is also widely expressed in
humans, making it a significant target for therapeutic intervention in obesity, anxiety, and
depression. [Alal7]-MCH is a synthetic analog of MCH that has been identified as a potent
and selective agonist for MCHR1. This document provides a comprehensive technical overview
of [Alal7]-MCH, including its binding and functional characteristics, the signaling pathways it
activates, and detailed protocols for its experimental evaluation.

Core Data Presentation
Quantitative Ligand-Receptor Interaction Data

The selectivity and potency of [Alal7]-MCH as an MCHR1 agonist have been quantified
through various binding and functional assays. The following tables summarize the key
guantitative data for [Alal7]-MCH and the endogenous ligand, MCH.

Table 1: Binding Affinity of [Alal7]-MCH and MCH for MCHR1 and MCHR2
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. Binding Binding o
Ligand Receptor o . o Citation
Affinity (Ki) Affinity (Kd)

[Ala17]-MCH MCHR1 0.16 nM 0.37 nM [1]12113]
[Ala17]-MCH MCHR2 34 nM - [1]12113]
MCH (human,

MCHR1 - 3.1+£0.4nM [4]
mouse, rat)
MCH (human,

MCHR2 - 9.6 + 0.5 nM [4]
mouse, rat)

Table 2: Functional Potency of [Alal7]-MCH and MCH at MCHR1 and MCHR2

Functional Potency

Ligand Receptor Citation
(EC50)

[Ala17]-MCH MCHR1 17 nM [5]

[Alal7]-MCH MCHR2 54 nM [5]

MCHR1 Signaling Pathways Activated by [Alal7]-
MCH

MCHR1 is known to couple to multiple G protein families, primarily Gi/o and Gq, leading to the
modulation of several downstream signaling cascades. As a potent MCHR1 agonist, [Alal7]-
MCH is expected to activate these pathways.

Upon binding of [Alal7]-MCH, MCHR1 undergoes a conformational change, activating
heterotrimeric G proteins.

o Gai/o Pathway: Activation of the Gai/o subunit leads to the inhibition of adenylyl cyclase,
which in turn decreases the intracellular concentration of cyclic AMP (CAMP). This pathway is
a key mechanism for the neuronal inhibitory effects of MCH.

» Gaq Pathway: Activation of the Gaq subunit stimulates phospholipase C (PLC), which
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
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diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores,
while DAG activates protein kinase C (PKC).

o ERK Phosphorylation: Downstream of both Gi/o and Gq activation, MCHR1 stimulation leads
to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a
key component of the mitogen-activated protein kinase (MAPK) pathway.
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Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are
synthesized from established methods in the field and can be adapted for specific experimental

needs.

Radioligand Binding Assay for MCHR1

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of
[Alal7]-MCH for MCHR1.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b7909914?utm_src=pdf-body-img
https://www.benchchem.com/product/b7909914?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7909914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare Membranes from
MCHRZ1-expressing cells

!

Incubate Membranes with
Radiolabeled Ligand and
[Ala17]-MCH

!

Separate Bound and
Free Ligand (Filtration)

!

Quantify Radioactivity

Analyze Data (IC50 -> Ki)

Click to download full resolution via product page

Binding Assay Workflow

Materials:

o Cell membranes from HEK293 cells stably expressing human MCHRL1.

o Radiolabeled MCH (e.g., [1251]-MCH).
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e [Alal7]-MCH (unlabeled).

e Binding Buffer: 50 mM HEPES, 10 mM MgCI2, 2 mM EGTA, 0.1% BSA, pH 7.6,
supplemented with protease inhibitors.[4]

e Wash Buffer: 50 mM Tris-HCI, 0.9% NacCl, pH 7.4.

o Glass fiber filters (e.g., Whatman GF/C).

e Scintillation fluid and counter.

Procedure:

e Membrane Preparation: Homogenize MCHR1-expressing cells in ice-cold lysis buffer and
centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
Determine protein concentration using a standard protein assay.

e Assay Setup: In a 96-well plate, add the following to each well:

o 50 pL of binding buffer.

o 50 pL of radiolabeled MCH at a final concentration near its Kd.

o 50 pL of a serial dilution of [Alal7]-MCH (or vehicle for total binding, and a high
concentration of unlabeled MCH for non-specific binding).

o 50 pL of MCHR1-containing cell membranes (typically 10-20 pg of protein).

 Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

« Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in
wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to
remove unbound radioligand.

e Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the
radioactivity using a scintillation counter.
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o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the log concentration of [Alal7]-
MCH. Determine the IC50 value (the concentration of [Alal7]-MCH that inhibits 50% of
specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff
equation: Ki = IC50 / (1 + [L}J/Kd), where [L] is the concentration of the radioligand and Kd is
its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of [Alal7]-MCH to stimulate MCHR1-mediated
increases in intracellular calcium.

Materials:

HEK293 cells stably co-expressing MCHR1 and a calcium-sensitive photoprotein (e.qg.,
aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay Buffer: DMEM/F12 without phenol red, with 15 mM HEPES, 0.1% BSA, pH 7.0.[6]

[Ala17]-MCH.

Luminometer or fluorescence plate reader with an injection system.
Procedure:
e Cell Preparation:

o For aequorin-based assays, culture the engineered cells to confluence. Harvest and
resuspend cells in assay buffer at 1x1076 cells/mL. Incubate with 5 uM coelenterazine h
for 4 hours at room temperature in the dark with agitation.[6]

o For fluorescence-based assays, seed cells in a 96-well plate and allow them to attach
overnight. Load the cells with Fluo-4 AM according to the manufacturer's instructions.

e Assay Performance:

o Dispense 50 uL of the cell suspension (or media for adherent cells) into the wells of a 96-
well plate.
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o Place the plate in the luminometer or fluorescence reader.

o Inject 50 pL of [Alal7]-MCH at various concentrations into each well.

o Data Acquisition: Measure the light emission (luminescence) or fluorescence intensity
immediately after injection and over a time course (e.g., every second for 30-60 seconds).

o Data Analysis: Determine the peak response for each concentration of [Alal7]-MCH. Plot
the peak response against the log concentration of [Alal7]-MCH and fit the data to a
sigmoidal dose-response curve to determine the EC50 value.

ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK pathway by measuring the phosphorylation of
ERK1/2 in response to [Alal7]-MCH.

Materials:

o HEK293 cells stably expressing MCHRL1.

e Serum-free medium (e.g., DMEM with 0.1% BSA).

« [Alal17]-MCH.

 Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
o Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

e Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse 1gG.
e Western blotting equipment and reagents.

Procedure:

e Cell Culture and Stimulation: Plate MCHR1-expressing cells in 6-well plates and grow to 80-
90% confluency. Serum-starve the cells overnight. Stimulate the cells with various
concentrations of [Alal7]-MCH for a short period (e.g., 5-10 minutes) at 37°C.
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e Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells,
collect the lysate, and clarify by centrifugation.

e Protein Quantification: Determine the protein concentration of the lysates.
e Western Blotting:

o Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a
PVDF membrane.

o Block the membrane with 5% non-fat milk or BSA in TBST.

o Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at
4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging
system.

o Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading
control.

o Data Analysis: Quantify the band intensities for phospho-ERK and total ERK using
densitometry software. Normalize the phospho-ERK signal to the total ERK signal. Plot the
normalized signal against the log concentration of [Alal7]-MCH to determine the dose-
response relationship.

Conclusion

[Alal7]-MCH is a valuable pharmacological tool for investigating the physiological roles of the
MCH system. Its high potency and selectivity for MCHR1 make it an excellent probe for
studying MCHR1-mediated signaling and for validating MCHR1 as a therapeutic target. The
detailed protocols provided in this guide offer a starting point for researchers to characterize the
activity of [Alal7]-MCH and other MCHR1 ligands in various experimental settings, ultimately
contributing to the development of novel therapeutics for metabolic and neurological disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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